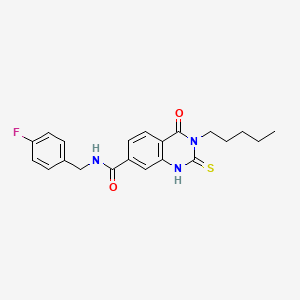

N-(4-fluorobenzyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2S/c1-2-3-4-11-25-20(27)17-10-7-15(12-18(17)24-21(25)28)19(26)23-13-14-5-8-16(22)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXIVQQHNXXUHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinazoline derivative with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions.

Addition of the Pentyl Group: The pentyl group can be introduced via alkylation reactions using pentyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Attachment of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be attached through nucleophilic substitution reactions using 4-fluorobenzyl halides and appropriate nucleophiles.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with carboxylic acid derivatives or their activated forms (e.g., acid chlorides or anhydrides) in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the oxo or thioxo groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, m-chloroperbenzoic acid (m-CPBA)

Reduction: LiAlH4, NaBH4, catalytic hydrogenation

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMSO, DMF)

Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, thiols

Substitution: Amines, thiols

Hydrolysis: Carboxylic acids, amines

Scientific Research Applications

Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and materials science.

Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: The compound’s pharmacological properties are being explored for the development of new therapeutic agents targeting specific diseases.

Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Conclusion

This compound is a compound with diverse chemical and biological properties Its unique structure allows for various synthetic routes, chemical reactions, and applications in scientific research

Biological Activity

N-(4-fluorobenzyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C21H22FN3O2S

- Molecular Weight : 399.5 g/mol

- CAS Number : 421590-53-6

The structure includes a tetrahydroquinazoline ring with a thioxo group, which is believed to contribute to its biological activities. The presence of fluorine in the benzyl group may enhance its pharmacological properties by improving lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, quinazoline derivatives have been shown to inhibit polo-like kinase 1 (Plk1), a protein involved in cell cycle regulation and frequently overexpressed in various cancers. Inhibition of Plk1 can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Neuroprotective Effects

Research has also explored the neuroprotective potential of related compounds. For example, a study on a structurally similar compound demonstrated significant neuroprotective effects in zebrafish models of epilepsy. This compound was found to modulate neurotransmitter levels and protect against oxidative stress, suggesting that this compound may exhibit similar effects .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its thioxo group may interact with various biological targets through the formation of covalent bonds or by stabilizing enzyme-substrate complexes.

Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of quinazoline derivatives reported that N-(4-fluorobenzyl)-substituted compounds showed promising results in inhibiting cell proliferation in vitro. The IC50 values were significantly lower compared to non-fluorinated analogs, indicating enhanced potency due to the fluorine substitution .

Study 2: Neuroprotective Mechanisms

In another study focusing on neuroprotection against seizures induced by pentylenetetrazole (PTZ), compounds similar to N-(4-fluorobenzyl)-4-oxo demonstrated significant reductions in seizure frequency and severity. The neurochemical profiling revealed alterations in serotonin and GABA levels, supporting the hypothesis that these compounds exert their effects through modulation of neurotransmitter systems .

Comparative Analysis Table

| Property | N-(4-fluorobenzyl)-4-oxo | Similar Compounds |

|---|---|---|

| Molecular Weight (g/mol) | 399.5 | Varies (350 - 450) |

| Anticancer Activity | Yes | Yes (varies by structure) |

| Neuroprotective Effects | Potentially | Confirmed in related studies |

| Mechanism | Unknown | Enzyme inhibition; neurotransmitter modulation |

Q & A

Q. What are the established synthetic routes for N-(4-fluorobenzyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as:

Condensation reactions between substituted quinazoline precursors and fluorinated benzylamines under reflux (e.g., ethanol or THF at 70–100°C).

Thiolation using Lawesson’s reagent or phosphorus pentasulfide to introduce the thioxo group at position 3.

Alkylation with pentyl halides to functionalize position 4.

Key variables affecting yield and purity:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous purification .

- Catalysts : Phase-transfer catalysts (e.g., benzyltributylammonium bromide) improve alkylation efficiency .

- Temperature control : Higher temperatures (e.g., reflux) accelerate reactions but risk side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions and stereochemistry. For example, the fluorobenzyl proton signals appear as distinct doublets (~7.2–7.4 ppm) .

- IR Spectroscopy : The thioxo (C=S) group shows a strong absorption band near 1200–1250 cm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% target compound) .

Table 1 : Key Spectral Data

| Functional Group | NMR Shift (ppm) | IR Absorption (cm) |

|---|---|---|

| C=S (thioxo) | - | 1200–1250 |

| Fluorobenzyl | 7.2–7.4 (d) | - |

Q. How do structural modifications (e.g., substituent changes on the benzyl or pentyl groups) affect the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : Increasing alkyl chain length (e.g., pentyl vs. methyl) enhances logP values, measured via shake-flask or HPLC methods .

- Solubility : Fluorine substituents on the benzyl group reduce aqueous solubility but improve membrane permeability (assessed via parallel artificial membrane permeability assays) .

Table 2 : Substituent Effects

| Substituent | logP Change | Solubility (mg/mL) |

|---|---|---|

| 4-Fluorobenzyl | +0.5 | 0.12 |

| 4-Chlorobenzyl | +0.7 | 0.08 |

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Methodological Answer :

- Orthogonal assays : Validate target engagement using both enzymatic (e.g., kinase inhibition) and cellular (e.g., proliferation) assays .

- Buffer optimization : Test activity in physiologically relevant buffers (e.g., presence of serum proteins) to account for compound sequestration .

- Batch reproducibility : Compare multiple synthetic batches to rule out impurities (analyzed via LC-MS) .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacological potential?

- Methodological Answer :

- In vitro :

- Cancer : NCI-60 cell line panel for broad cytotoxicity screening .

- Inflammation : LPS-stimulated RAW 264.7 macrophages for COX-2 inhibition .

- In vivo :

- Xenograft models : Subcutaneous tumor implants in nude mice (dose range: 10–50 mg/kg, oral or IP) .

- PK/PD studies : Monitor plasma half-life (e.g., LC-MS/MS) and target tissue exposure .

Q. How can computational methods (e.g., molecular docking, QSAR) predict structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Key residues (e.g., ATP-binding pocket) guide rational design .

- QSAR models : Train models on datasets with >50 analogs to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What are the key considerations in designing stability studies under varying pH, temperature, and light conditions?

- Methodological Answer :

- Stress testing :

- Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) to identify photosensitive functional groups (e.g., thioxo) .

- Degradation products : Characterize via LC-MS/MS and compare to synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.